molecular formula C17H11F3N2OS B2576286 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 379725-94-7

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B2576286
CAS No.: 379725-94-7
M. Wt: 348.34
InChI Key: ULKAJGWDCABEST-UHFFFAOYSA-N
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Description

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a quinoline core, a trifluoromethyl group, and a sulfanyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, using reagents like thiols or disulfides in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium, copper

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The quinoline core can intercalate with DNA or interact with proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
  • 2-methoxy-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
  • 2-amino-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-sulfanylidene-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)11-9-15(24)21-13-7-3-1-5-10(11)13/h1-9H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKAJGWDCABEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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